2-[(1H-indol-3-ylmethylene)amino]-5-methylphenol
CAS No.:
Cat. No.: VC16709551
Molecular Formula: C16H14N2O
Molecular Weight: 250.29 g/mol
* For research use only. Not for human or veterinary use.
![2-[(1H-indol-3-ylmethylene)amino]-5-methylphenol -](/images/structure/VC16709551.png)
Specification
Molecular Formula | C16H14N2O |
---|---|
Molecular Weight | 250.29 g/mol |
IUPAC Name | 2-(1H-indol-3-ylmethylideneamino)-5-methylphenol |
Standard InChI | InChI=1S/C16H14N2O/c1-11-6-7-15(16(19)8-11)18-10-12-9-17-14-5-3-2-4-13(12)14/h2-10,17,19H,1H3 |
Standard InChI Key | RWUOFLQCFWKZQH-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C(C=C1)N=CC2=CNC3=CC=CC=C32)O |
Introduction
Synthesis and Structural Characterization
Synthetic Routes
The synthesis of 2-[(1H-Indol-3-ylmethylene)amino]-5-methylphenol likely follows a condensation reaction between 1H-indole-3-carbaldehyde and 5-methyl-2-aminophenol under acidic or reflux conditions. This method parallels the preparation of analogous Schiff bases, such as those reported for antimicrobial indole-oxadiazole hybrids and spirocyclic isoxazoles . For example:
-
Condensation Reaction:
Reaction yields for similar compounds typically range from 60% to 85% under optimized conditions .
Spectroscopic Data
While experimental data for this specific compound are unavailable, key spectral features can be extrapolated:
-
IR Spectroscopy: Expected peaks include ν(N-H) at ~3400 cm⁻¹ (indole NH), ν(C=N) at ~1600–1620 cm⁻¹ (Schiff base), and ν(O-H) at ~3200–3500 cm⁻¹ (phenolic OH) .
-
¹H NMR: Anticipated signals include δ 8.5–9.0 ppm (HC=N), δ 6.5–8.0 ppm (aromatic protons), δ 2.3 ppm (CH₃), and δ 10.5–11.0 ppm (phenolic OH) .
Physicochemical Properties
The compound’s properties are influenced by its dual aromatic systems and hydrogen-bonding capabilities:
Biological Activities and Mechanisms
Antimicrobial Activity
Schiff base derivatives of indole exhibit broad-spectrum antimicrobial activity. For instance, 5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivatives showed MIC values of 0.56–4.17 μM against Staphylococcus aureus and Bacillus cereus . While data for 2-[(1H-Indol-3-ylmethylene)amino]-5-methylphenol are lacking, its mechanism may involve:
Applications and Future Directions
Pharmaceutical Development
The compound’s dual functionality positions it as a candidate for:
-
Antibacterial agents: Targeting multidrug-resistant pathogens .
-
Antioxidant therapies: Mitigating oxidative stress in neurodegenerative diseases .
Materials Science
Schiff bases are utilized in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume